1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole and indole moiety
Preparation Methods
The synthesis of 1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of molecular iodine and hydrazines . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various pharmaceutical and biologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, affecting pathways related to carbonic anhydrase, α-glycosidase, and cholinesterase . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other pyrazole and indole derivatives, such as:
- 4-((4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL)BENZONITRILE
- N-METHYL-1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]FULLERENE-C60-[1,9-C]PYRROLIDINE These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of pyrazole and indole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23BrN6O2 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23BrN6O2/c1-13-20(22)14(2)28(25-13)12-27-9-7-19(26-27)21(29)23-8-6-15-11-24-18-5-4-16(30-3)10-17(15)18/h4-5,7,9-11,24H,6,8,12H2,1-3H3,(H,23,29) |
InChI Key |
DFHHBAYULGGOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.